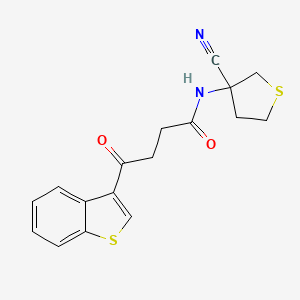![molecular formula C19H20N2O4S B2851983 4-{[(4-Methylbenzoyl)oxy]imino}-1-(phenylsulfonyl)piperidine CAS No. 477847-26-0](/img/structure/B2851983.png)
4-{[(4-Methylbenzoyl)oxy]imino}-1-(phenylsulfonyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound consists of a piperidine ring substituted with a phenylsulfonyl group and a 4-methylbenzoyl group linked via an oxyimino group . The exact 3D structure would require further computational analysis or experimental data.Physical And Chemical Properties Analysis
This compound has a molecular weight of 372.44. Other physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources .Aplicaciones Científicas De Investigación
Synthesis and Analytical Applications
One study focused on the synthesis of new derivatives involving similar compounds and their potential analytical applications. These derivatives showed good antimicrobial activities towards pathogenic Gram-positive and Gram-negative bacteria and fungi. This suggests potential applications in developing antimicrobial agents or coatings that could be useful in medical devices or as part of infection control measures in healthcare settings (Makki et al., 2016).
Anticancer Potential
Another study synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids to evaluate them as anticancer agents. Some synthesized compounds exhibited strong anticancer activity, indicating the potential of such compounds in developing new anticancer drugs (Rehman et al., 2018).
Fluorescent pH Sensors
Research has also led to the development of novel fluorescent pH sensors based on derivatives of the compound. These sensors showed significant fluorescence quenching and red shift in weakly acidic conditions due to intramolecular hydrogen bonding, highlighting their potential use in biological and chemical sensing applications (Cui et al., 2004).
Antibacterial Study
A study synthesized N-substituted derivatives involving a related compound and evaluated their antibacterial activity. The compounds exhibited moderate to significant activity against various bacteria, suggesting potential applications in developing new antibacterial drugs or coatings (Khalid et al., 2016).
Neuroprotective Agents
Research into neuroprotective agents led to the synthesis of derivatives with potential central nervous system benefits. These compounds showed promising results in preclinical models, suggesting potential therapeutic applications in treating neurological disorders (Sugimoto et al., 1990).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
[[1-(benzenesulfonyl)piperidin-4-ylidene]amino] 4-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-15-7-9-16(10-8-15)19(22)25-20-17-11-13-21(14-12-17)26(23,24)18-5-3-2-4-6-18/h2-10H,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OULDDLRBGNRHSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)ON=C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-{bis[2-(2,2-dichloroacetamido)ethyl]amino}ethyl)-2,2-dichloroacetamide hydrochloride](/img/structure/B2851900.png)
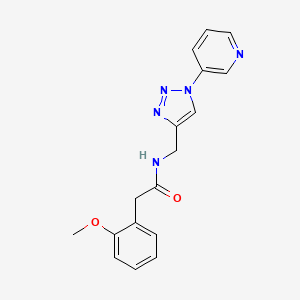

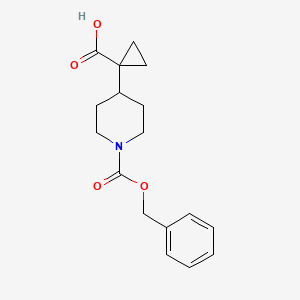
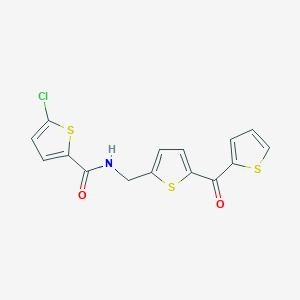
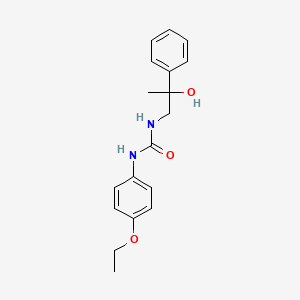
![1-(3-Bromophenyl)-3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]pyridazin-4-one](/img/structure/B2851913.png)
![(E)-2-[4-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]-3-[1-(2-methylpropyl)-3,4-dihydro-2H-quinolin-6-yl]prop-2-enenitrile](/img/structure/B2851914.png)
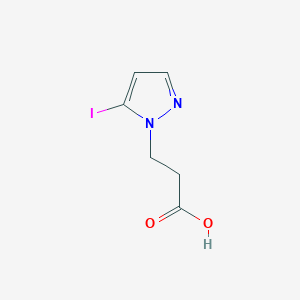
![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-3,5-dichlorobenzamide](/img/structure/B2851916.png)
![1-[(Furan-2-ylmethyl)amino]propan-2-ol](/img/structure/B2851917.png)
![3-{[4-(Tert-butyl)benzoyl]amino}-4-methyl-2-thiophenecarboxylic acid](/img/structure/B2851919.png)
